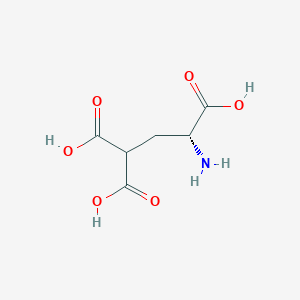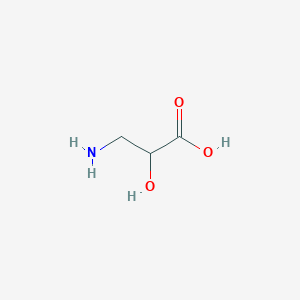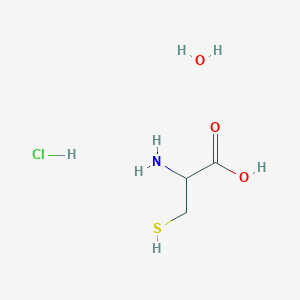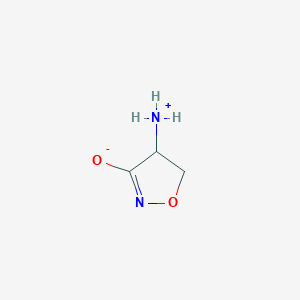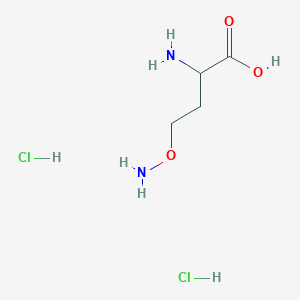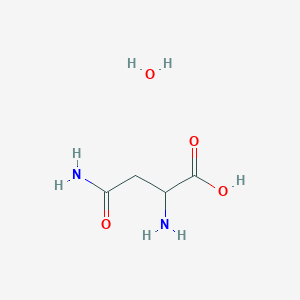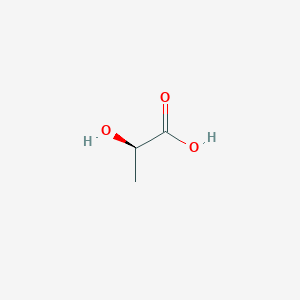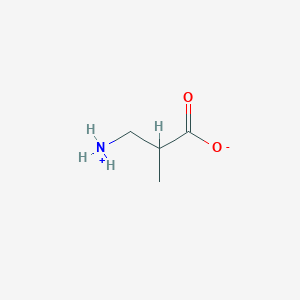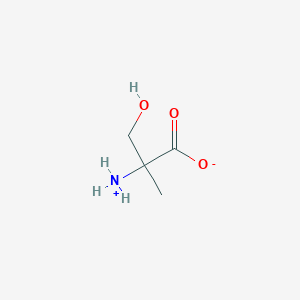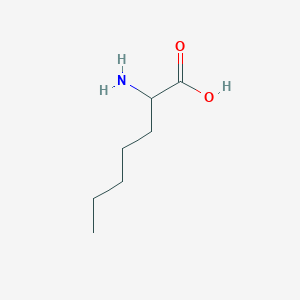
2-アミノヘプタン酸
概要
説明
Molecular Structure Analysis
The molecular formula of 2-Aminoheptanoic acid is C7H15NO2 . The average mass is 145.199 Da and the monoisotopic mass is 145.110275 Da .Physical and Chemical Properties Analysis
2-Aminoheptanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 251.0±23.0 °C at 760 mmHg, and a flash point of 105.6±22.6 °C . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors . The polar surface area is 63 Å2 and the molar volume is 142.8±3.0 cm3 .科学的研究の応用
ペプチド合成
2-アミノヘプタン酸は、ペプチド合成によく使用されます . ペプチドは、生物学的機能において重要な役割を果たす、アミノ酸の短い鎖です。ペプチドは、治療薬、化粧品、栄養など、さまざまな分野で使用されています。
溶液相ペプチド合成
固相ペプチド合成に加えて、2-アミノヘプタン酸は溶液相ペプチド合成にも使用できます . この方法は、特に小ペプチドの合成に役立ちます。
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-aminoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFMDVXONNIGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035690 | |
| Record name | (+-)-2-Aminoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-90-8, 44902-02-5 | |
| Record name | 2-Aminoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC206253 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1115-90-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+-)-2-Aminoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Aminoheptanoic acid be incorporated into proteins within living organisms?
A1: While 2-Aminoheptanoic acid itself doesn't efficiently integrate into proteins, research indicates that its incorporation can be significantly enhanced by manipulating the enzyme responsible for attaching amino acids to their corresponding tRNA molecules. Overexpressing the methionyl-tRNA synthetase (MetRS) in Escherichia coli allows 2-Aminoheptanoic acid to replace methionine in synthesized proteins, albeit at high concentrations. []
Q2: How does the structure of 2-Aminoheptanoic acid compare to similar amino acids, and how does this affect its incorporation into proteins?
A2: 2-Aminoheptanoic acid is structurally similar to methionine, but with a longer alkyl side chain. Studies have shown that this longer chain hinders its recognition and activation by MetRS, explaining its poor incorporation into proteins under normal conditions. In contrast, norleucine, with a side chain length between methionine and 2-Aminoheptanoic acid, can be incorporated into proteins, highlighting the importance of side chain length for amino acid utilization by the translational machinery. []
Q3: Besides its potential use in protein engineering, has 2-Aminoheptanoic acid been found in other biological contexts?
A3: Interestingly, 2-Aminoheptanoic acid was identified as a metabolite specifically induced by shell damage in the mantle tissue of the marine mussel Mytilus coruscus. This suggests a potential role in the organism's response to stress and shell repair mechanisms, though further research is needed to elucidate its exact function in this context. []
Q4: What is known about the solid-state properties of 2-Aminoheptanoic acid?
A4: 2-Aminoheptanoic acid displays complex solid-state behavior, exhibiting five distinct polymorphic forms connected by reversible phase transitions. This makes it a valuable model for understanding polymorphism in linear aliphatic amino acids. Its crystal structures reveal two-dimensional hydrogen-bonded bilayers, a common feature in this class of molecules. Interestingly, two of its low-temperature forms exhibit high Z′ crystal structures, a unique observation for linear aliphatic amino acids. []
Q5: Are there any known applications of 2-Aminoheptanoic acid in the development of therapeutic peptides?
A5: Research suggests that incorporating 2-Aminoheptanoic acid into specific peptide sequences could enhance their antioxidant properties and ability to penetrate biological barriers, including the blood-brain barrier and cell membranes. This modification is being explored in the development of novel therapeutic peptides for treating conditions related to oxidative stress. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


